4-Methoxyphenyl 3-O-Allyl-beta-D-galactopyranoside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(4-methoxyphenoxy)-4-prop-2-enoxyoxane-3,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O7/c1-3-8-21-15-13(18)12(9-17)23-16(14(15)19)22-11-6-4-10(20-2)5-7-11/h3-7,12-19H,1,8-9H2,2H3/t12-,13+,14-,15+,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXDVGRALJDFCOJ-DGADGQDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)OCC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)OCC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20573867 | |

| Record name | 4-Methoxyphenyl 3-O-prop-2-en-1-yl-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20573867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144985-19-3 | |

| Record name | 4-Methoxyphenyl 3-O-prop-2-en-1-yl-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20573867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 4-Methoxyphenyl 3-O-Allyl-beta-D-galactopyranoside

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside is a synthetically valuable glycoside that serves as a critical intermediate in the fields of glycobiology and medicinal chemistry. As a member of the galactopyranoside family, its structure is primed for complex oligosaccharide synthesis and the development of glycoconjugates.[1][2] This compound's utility is largely defined by its unique combination of a stable anomeric protecting group (4-methoxyphenyl) and a selectively removable protecting group (3-O-allyl). The 4-methoxyphenyl group provides stability and a chromophore for UV detection during purification, while the allyl group at the 3-position can be selectively cleaved under specific, mild conditions, typically using palladium catalysis, to reveal a hydroxyl group for further chemical modification.[1][3][4]

This technical guide provides an in-depth analysis of the core physicochemical properties of 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside. Understanding these characteristics is paramount for its effective use in experimental design, ensuring reproducibility in synthesis, and predicting its behavior in biological systems. We will explore its chemical identity, physical properties, solubility, and spectroscopic signature, supported by field-proven experimental protocols for verification. This document is designed to equip researchers with the authoritative data and methodological insights required to confidently integrate this versatile building block into their research and development workflows.[5]

Chemical Identity and Molecular Structure

A precise understanding of the molecule's identity is the foundation of all subsequent experimental work. The structural features, including stereochemistry and functional groups, dictate its chemical reactivity and physical behavior.

-

IUPAC Name: (2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(4-methoxyphenoxy)-5-(((prop-2-en-1-yl)oxy)methyl)oxane-3,4-diol

-

CAS Number: 144985-19-3[5]

-

Molecular Formula: C₁₆H₂₂O₇[5]

-

Molecular Weight: 326.35 g/mol [5]

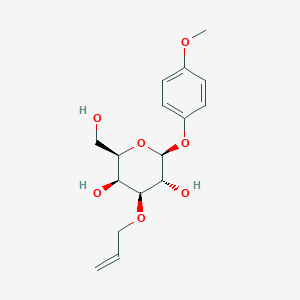

Caption: 2D structure of 4-Methoxyphenyl 3-O-Allyl-beta-D-galactopyranoside.

Core Physicochemical Properties

The bulk properties of the compound are critical for handling, storage, and application. These values serve as primary indicators of identity and purity.

| Property | Value | Significance & Insights |

| Appearance | White to off-white powder/crystal | A consistent, uniform appearance is the first indicator of material purity.[5][6] |

| Melting Point | 141 - 145 °C | This relatively sharp range suggests a high degree of purity. Impurities typically broaden and depress the melting point.[5][6] |

| Optical Rotation | [α]²⁰D = -8 to -11° (c=1 in MeOH) | A key parameter confirming the specific stereoisomer (β-D-galactopyranoside). The levorotatory value is characteristic.[5] |

| Purity | ≥95% - >98% (by HPLC) | High purity is essential for reliable results in biological assays and chemical synthesis.[5][6] |

| Storage Conditions | Store at ≤ -10 °C | Indicates that the compound may be sensitive to degradation at room temperature over long periods.[5] |

Solubility Profile

The solubility of a compound dictates the choice of solvents for reactions, purification, and analytical characterization. As a glycoside, its solubility is governed by the interplay between the hydrophilic sugar moiety and the more hydrophobic aglycone and protecting groups.

-

Polar Protic Solvents: Generally soluble in water and alcohols (e.g., methanol, ethanol).[7][8] The free hydroxyl groups on the galactose ring and the ether linkages contribute to hydrogen bonding with these solvents. Its specified use in methanol for optical rotation measurements confirms its solubility in this solvent.[5]

-

Polar Aprotic Solvents: Expected to be soluble in solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO), which are common for carbohydrate chemistry.

-

Non-Polar Solvents: Generally insoluble in non-polar solvents such as hexanes or benzene.[8] The polarity of the sugar backbone dominates over the hydrophobic character of the methoxyphenyl and allyl groups.

Expert Insight: The solubility in hydroalcoholic solutions makes this compound suitable for certain biological assays that require aqueous buffers, although the addition of a co-solvent like DMSO may be necessary to achieve higher concentrations.[8]

Spectroscopic Characterization

Spectroscopic data provides an unambiguous fingerprint of the molecular structure, essential for quality control and structural confirmation.

-

¹H NMR Spectroscopy: Proton NMR is the primary tool for confirming the presence and connectivity of all hydrogen-containing functional groups. A typical spectrum, run in a solvent like deuterated methanol (CD₃OD), would show characteristic signals:

-

Aromatic Protons: Signals corresponding to the AA'BB' system of the 1,4-disubstituted benzene ring.

-

Allyl Group Protons: Distinct signals for the vinyl (=CH₂ and -CH=) and the methylene (-O-CH₂-) protons.

-

Anomeric Proton (H-1): A doublet at a characteristic chemical shift, with a coupling constant confirming the β-configuration.

-

Sugar Ring Protons: A complex region of overlapping multiplets corresponding to the other protons on the galactopyranose ring.

-

Methoxy Protons: A sharp singlet around 3.8 ppm for the -OCH₃ group.[9]

-

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS), often using electrospray ionization (ESI), is used to confirm the elemental composition (C₁₆H₂₂O₇) with high accuracy.[10] This technique is crucial for verifying the identity of a newly synthesized batch.

Experimental Methodologies for Property Determination

To ensure the trustworthiness of experimental data, protocols must be robust and self-validating. The following workflows outline standard procedures for verifying the purity and identity of 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside.

Caption: Workflow for the physicochemical characterization of the title compound.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol describes a reverse-phase HPLC method to determine the purity of the compound, leveraging the UV-active 4-methoxyphenyl group for detection.

-

Rationale: Reverse-phase chromatography on a C18 column separates compounds based on their hydrophobicity.[10] The polar mobile phase allows more polar impurities to elute quickly, while the target compound and less polar impurities are retained longer. The UV detector is set to a wavelength where the aromatic ring absorbs strongly, ensuring high sensitivity.

-

Methodology:

-

System: An HPLC system equipped with a UV detector, autosampler, and a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (Solvent B) in water (Solvent A). For example, a linear gradient from 20% B to 80% B over 20 minutes.

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.

-

Injection: Inject 10 µL of the sample solution onto the column.

-

Detection: Monitor the elution profile at a wavelength of ~225 nm or ~275 nm, corresponding to the absorbance maxima of the 4-methoxyphenyl group.

-

Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity of >98% is indicated by a single major peak.[6]

-

Significance in Research and Development

The physicochemical properties of 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside are directly linked to its applications as a versatile synthetic intermediate.

-

Bioactive Potential: Its unique structure offers potential for enhanced solubility and bioavailability, making it an attractive scaffold in drug design, particularly for targeting glycoprotein interactions.[5]

-

Enzyme Assays: The compound can be used as a substrate in enzyme assays to study glycosylation processes and enzyme kinetics.[5]

-

Synthetic Flexibility: The core value lies in its role as a building block.[1][3] The allyl group's selective deprotection allows for the regioselective introduction of other functional groups or the extension of a glycan chain, a cornerstone of modern carbohydrate synthesis.

Caption: Synthetic utility illustrating the role of the title compound as a key building block.

Conclusion

4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside is a well-characterized compound whose value in scientific research is underpinned by a distinct set of physicochemical properties. Its solid, crystalline nature, defined melting point, and specific optical rotation provide clear benchmarks for identity and purity. Its solubility profile is well-suited for a range of organic reactions and analytical techniques. The strategic placement of the allyl protecting group is the key to its synthetic utility, offering a reliable pathway for the construction of complex carbohydrates. The data and protocols presented in this guide provide a comprehensive resource for researchers, enabling the confident and effective application of this important molecule in advancing drug discovery and glycobiology.

References

- BOC Sciences. (n.d.). 4-Methoxyphenyl 4-O-(3-O-allyl-b-D-galactopyranosyl)-3-O-allyl-b-D-glucopyranoside.

- PubChem. (n.d.). 4-Methoxyphenyl beta-D-Galactopyranoside. National Center for Biotechnology Information.

- MedchemExpress. (n.d.). 4-Methoxyphenyl 3-O-allyl-β-D-galactopyranoside.

- Nano diainc. (n.d.). 4-Methoxyphenyl 3-O-allyl-β-D-galactopyranoside.

- Chem-Impex. (n.d.). 4-Methoxyphenyl 3-O-allyl-β-D-galactopyranoside.

- Unknown. (n.d.). Glycosides.

- Slideshare. (n.d.). GLYCOSIDES.

- OMICS International. (n.d.). 4-Methoxyphenyl 3-O-allyl-β-D-galactopyranoside.

- Unknown. (n.d.). Glycosides.

- TCI Chemicals. (n.d.). 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside.

- DNA Perfection. (n.d.). 4-Methoxyphenyl 3-O-allyl-β-D-galactopyranoside.

- Solution Pharmacy. (2019, August 1). Class (52) = Glycosides (Part 02) | Properties of Glycosides (Physical and Chemical Properties). YouTube.

- TCI Chemicals. (n.d.). M1482 4-Methoxyphenyl 3-O-Allyl- -D-galactopyranoside.

- MedChemExpress. (n.d.). 4-Methoxyphenyl 3-O-allyl-β-D-galactopyranoside.

- MDPI. (2023). Rapid Separation of Non-Sweet Glycosides from Siraitia grosvenorii by Two-Step Medium-Pressure Liquid Chromatography.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. 4-Methoxyphenyl 3-O-allyl-β-D-galactopyranoside | OMICS [omicsbean.com]

- 3. 4-Methoxyphenyl 3-O-allyl-β-D-galactopyranoside | Nano diainc [nanodiainc.com]

- 4. 4-Methoxyphenyl 3-O-allyl-β-D-galactopyranoside | DNA Perfection [dnaperfection.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound | 144985-19-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. GLYCOSIDES | PDF [slideshare.net]

- 8. uobabylon.edu.iq [uobabylon.edu.iq]

- 9. tcichemicals.com [tcichemicals.com]

- 10. mdpi.com [mdpi.com]

Structure Elucidation of 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside: A Multi-Technique Spectroscopic Approach

An In-Depth Technical Guide

Abstract

The unambiguous determination of carbohydrate structures is a cornerstone of glycobiology and synthetic chemistry. These molecules' inherent stereochemical complexity and conformational flexibility present significant analytical challenges. This guide provides a comprehensive, in-depth walkthrough for the complete structure elucidation of 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside, a key synthetic intermediate in the development of more complex glycoconjugates.[1][2] We will detail a logical, self-validating workflow that integrates High-Resolution Mass Spectrometry (HRMS) with advanced one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy techniques. The causality behind experimental choices, from sample preparation to the strategic application of COSY, HSQC, and HMBC experiments, is explained to provide researchers with a robust framework for characterizing similarly complex glycosides.

Introduction: The Analytical Challenge of Glycosides

4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside is a valuable building block in carbohydrate chemistry. It features a β-glycosidic linkage to a methoxyphenyl aglycone and a crucial allyl protecting group at the C3 hydroxyl position.[2][3] The allyl group is of particular synthetic utility as it can be selectively removed under mild conditions, allowing for further chemical modification at this position.[1][4]

The primary challenge in elucidating such structures lies in the dense functionalization and subtle stereochemical differences among sugar isomers. Protons on the pyranose ring often resonate in a narrow, crowded region of the ¹H NMR spectrum (typically 3.0-5.5 ppm), leading to severe signal overlap that complicates analysis.[5][6] Therefore, a simple one-dimensional NMR spectrum is insufficient for complete assignment. A multi-pronged approach, leveraging the power of two-dimensional correlation spectroscopy, is essential to unambiguously map the molecule's covalent framework and confirm its regiochemistry and stereochemistry.[7][8]

The Strategic Workflow for Structure Elucidation

A robust analytical workflow ensures that each piece of structural information is obtained logically and cross-validated by subsequent experiments. Our approach begins with a broad confirmation of composition (HRMS) and progressively drills down into specific atomic connectivities (2D NMR).

Caption: A logical workflow for the synthesis and structure elucidation of glycosides.

Experimental Methodologies and Data Interpretation

This section details the core analytical techniques, providing both the "how" (protocol) and the "why" (interpretive logic).

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: Before investing significant time in NMR analysis, it is critical to confirm that the material is of the correct elemental composition. HRMS provides a highly accurate mass measurement, which is the first gate of quality control.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of methanol or acetonitrile.

-

Instrumentation: Analyze using an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

Mode: Acquire data in positive ion mode. The molecule is expected to form adducts with sodium ([M+Na]⁺) or protons ([M+H]⁺).

-

Analysis: Compare the measured exact mass to the theoretical exact mass calculated for the molecular formula C₁₆H₂₂O₇.

Trustworthiness (Self-Validation): The expected molecular formula is C₁₆H₂₂O₇, with a monoisotopic mass of 326.1365 g/mol . A measured mass within a 5 ppm error margin provides high confidence in the elemental composition.

| Ion Species | Theoretical Exact Mass | Expected Observation |

| [M+H]⁺ | 327.1438 | High abundance |

| [M+Na]⁺ | 349.1258 | Very high abundance in ESI |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for determining the detailed covalent structure of organic molecules in solution.[5][6] For a carbohydrate, a suite of experiments is required to resolve ambiguity from spectral overlap and establish long-range connections between different parts of the molecule.[7][8]

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., Methanol-d₄ or DMSO-d₆). The choice of solvent is critical; using a solvent that allows observation of hydroxyl proton signals can provide additional structural information.[5]

-

Instrumentation: Use a high-field NMR spectrometer (≥500 MHz) to achieve maximum spectral dispersion, which is crucial for resolving crowded regions.

-

Experiments: Acquire the following spectra:

-

¹H NMR

-

¹³C NMR

-

DEPT-135 (to differentiate CH, CH₂, and CH₃ carbons)

-

¹H-¹H COSY (Correlation Spectroscopy)

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

-

Interpretation of 1D NMR Spectra (¹H and ¹³C)

The 1D spectra provide the initial overview of the molecular environment.

-

¹H NMR:

-

Aromatic Region (~6.8-7.0 ppm): Two doublets are expected for the AA'BB' system of the 4-methoxyphenyl group.

-

Allyl Group (~5.9, 5.3, 5.2, 4.1 ppm): A characteristic set of signals including a multiplet for the internal vinyl proton (-CH=), two doublets of doublets for the terminal vinyl protons (=CH₂), and a doublet for the methylene protons (-O-CH₂-).

-

Anomeric Proton (~4.5-5.0 ppm): The proton on C1 (H1) is key. For a β-galactopyranoside, H1 is axial, resulting in a large axial-axial coupling constant (³JH1,H2) of ~7-9 Hz, appearing as a doublet.[9] This is a critical diagnostic peak.

-

Sugar Ring Protons (~3.5-4.2 ppm): A complex, overlapping region containing the signals for H2, H3, H4, H5, and H6/H6'.

-

Methoxyl Group (~3.7 ppm): A sharp singlet integrating to 3 protons.

-

-

¹³C NMR & DEPT-135:

-

Aromatic Carbons (~155, 151, 118, 115 ppm): Four signals for the 4-methoxyphenyl group.

-

Allyl Carbons (~134, 117, 70 ppm): Signals for -CH=, =CH₂, and -O-CH₂.

-

Anomeric Carbon (~101-104 ppm): The C1 signal is a key landmark in the carbohydrate ¹³C spectrum.[10]

-

Sugar Ring Carbons (~60-85 ppm): Five distinct signals for C2, C3, C4, C5, and C6.

-

Methoxyl Carbon (~55 ppm): A single signal for the -OCH₃ group.

-

DEPT-135: This experiment confirms the carbon types: CH/CH₃ will appear as positive signals, while CH₂ will be negative. This is invaluable for distinguishing the C6 (CH₂) of the sugar from the CH carbons of the ring.

-

Interpretation of 2D NMR Spectra: Building the Structure Piece by Piece

¹H-¹H COSY: Mapping the Proton Spin Systems The COSY spectrum reveals which protons are coupled to each other (typically through 2 or 3 bonds). This allows us to "walk" along the carbon backbone.

-

Key Correlations:

-

Starting from the well-resolved anomeric proton (H1), a cross-peak will connect it to H2.

-

From H2, a cross-peak will lead to H3, then to H4, and so on, allowing for the sequential assignment of the entire galactose ring proton system (H1→H2→H3→H4→H5→H6/H6').

-

A separate spin system will be visible for the allyl group, connecting the -O-CH₂ protons to the -CH= proton, which in turn is coupled to the =CH₂ protons.

-

The aromatic protons will show correlations within the phenyl ring.

-

¹H-¹³C HSQC: Linking Protons to Their Carbons The HSQC experiment creates a direct, one-bond correlation between each proton and the carbon it is attached to.[11] This is the most reliable way to assign the carbon signals based on the previously assigned proton signals.

-

Application: After assigning the protons H1 through H6 using COSY, the HSQC spectrum directly reveals the chemical shifts of carbons C1 through C6. For example, the proton at ~4.8 ppm (H1) will show a cross-peak to the carbon at ~102 ppm (C1). This creates a set of confirmed C-H pairs.[6]

¹H-¹³C HMBC: The Final Proof of Connectivity The HMBC experiment is the ultimate tool for assembling the molecular fragments. It shows correlations between protons and carbons that are 2 or 3 bonds away, allowing us to see across heteroatoms (like oxygen) and quaternary carbons.[11][12] This experiment provides the definitive evidence for the location of the substituents.

Caption: Key HMBC correlations confirming the glycosidic and allyl linkages.

-

Crucial HMBC Correlations for Structure Proof:

-

Glycosidic Linkage: A correlation between the anomeric proton (H1) of the galactose and the ipso-carbon of the phenyl ring (the one bonded to oxygen, at ~151 ppm) confirms the C1-O-Ar linkage. A reciprocal correlation from the aromatic protons ortho to the glycosidic bond back to the anomeric carbon (C1) provides definitive proof.[11]

-

Allyl Group Position: A correlation between the methylene protons of the allyl group (-O-CH₂-) and the C3 carbon of the galactose ring (~82 ppm) unambiguously places the allyl ether at the 3-position. A reciprocal correlation from H3 of the galactose ring to the allyl methylene carbon provides secondary confirmation.

-

Summary of Expected Spectroscopic Data

The following tables summarize the predicted NMR assignments for 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside. Note: Exact chemical shifts are solvent-dependent and are provided as approximate values based on related structures.[13]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Position | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | DEPT-135 |

| Galactose | 1 | ~4.8 (d, J ≈ 8 Hz) | ~102 | CH (+) |

| 2 | ~3.6 | ~73 | CH (+) | |

| 3 | ~3.7 | ~82 | CH (+) | |

| 4 | ~3.9 | ~68 | CH (+) | |

| 5 | ~3.7 | ~75 | CH (+) | |

| 6 | ~3.8 (m) | ~61 | CH₂ (-) | |

| 4-MeO-Ph | 1' (ipso-C) | - | ~151 | C (absent) |

| 2'/6' | ~6.9 (d) | ~118 | CH (+) | |

| 3'/5' | ~6.8 (d) | ~115 | CH (+) | |

| 4' (ipso-C) | - | ~155 | C (absent) | |

| OMe | ~3.7 (s) | ~55 | CH₃ (+) | |

| Allyl | 1'' (-O-CH₂-) | ~4.1 (d) | ~70 | CH₂ (-) |

| 2'' (-CH=) | ~5.9 (m) | ~134 | CH (+) | |

| 3'' (=CH₂) | ~5.3 (dd), ~5.2 (dd) | ~117 | CH₂ (-) |

Table 2: Key Diagnostic HMBC Correlations

| Proton(s) | Correlated Carbon(s) | Significance |

| H1 (Anomeric) | C1' (ipso-Aromatic) | Confirms β-O-glycosidic linkage to phenyl ring |

| H2'/H6' (Aromatic) | C1 (Anomeric) | Cross-validates the glycosidic linkage |

| H1'' (Allyl -O-CH₂-) | C3 (Galactose) | Confirms allyl group is at the 3-position |

| H3 (Galactose) | C1'' (Allyl -O-CH₂-) | Cross-validates the 3-O-allyl linkage |

| OMe (Methoxyl) | C4' (Aromatic) | Confirms position of the methoxy group on the ring |

Conclusion

The structure elucidation of 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside is a clear demonstration of the necessity for a synergistic, multi-technique analytical approach. While mass spectrometry provides the foundational confirmation of the molecular formula, it is the carefully orchestrated application of 1D and 2D NMR experiments that deciphers the complex structural details. The COSY experiment maps the proton connectivity within individual spin systems, the HSQC experiment links the proton and carbon frameworks, and finally, the HMBC experiment provides the crucial long-range correlations that piece the entire molecular puzzle together. This workflow, grounded in the principles of causality and cross-validation, represents a gold standard for researchers in synthetic chemistry and glycobiology.

References

-

Agrawal, P. K. (1992). NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides. Phytochemistry, 31(10), 3307-30. [Link]

-

Zhu, X., & Schmidt, R. R. (2009). Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH. [Link]

-

Richards, S. J., Clow, A., & Muskett, F. W. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. ACS Omega, 3(12), 18014–18022. [Link]

-

Boltje, T. J., Buskas, T., & Boons, G.-J. (2009). Protecting Group Strategies in Carbohydrate Chemistry. ResearchGate. [Link]

-

Gigg, J., & Gigg, R. (1966). The allyl ether as a protecting group in carbohydrate chemistry. Journal of the Chemical Society C: Organic, 82-86. [Link]

-

Walvoort, M. T. C., & van der Marel, G. A. (2012). Protective group strategies in carbohydrate and peptide chemistry. Scholarly Publications Leiden University. [Link]

-

Supporting Information for: Radical Halogenation-Mediated Latent-Active Glycosylations of Allyl Glycosides. (n.d.). American Chemical Society. [Link]

-

Richards, S. J., Clow, A., & Muskett, F. W. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. CentAUR. [Link]

-

Van Halbeek, H. (1990). APPLICATION OF ID- AND 2D-NMR TECHNIQUES FOR THE STRUCTURAL STUDIES OF GLYCOPROTEIN-DERIVED CARBOHYDRATES. INIS-IAEA. [Link]

-

Rauter, A. P. (2003). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Concepts in Magnetic Resonance Part A, 19A(1), 1-19. [Link]

-

4-Methoxyphenyl 3-O-allyl-β-D-galactopyranoside. (n.d.). Nanodia Inc. [Link]

-

Thelwall, L. A. W. (1982). Protecting Groups in Carbohydrate Chemistry. Journal of Chemical Education, 59(9), 729. [Link]

-

Jacobs, A., et al. (2019). Utility of coupled-HSQC experiments in the intact structural elucidation of three complex saponins from Blighia sapida. PubMed Central. [Link]

-

Issa, N., et al. (2010). A high-yielding synthesis of allylglycosides from peracetylated glycosyl donors. PubMed Central. [Link]

-

HSQC and HMBC. (n.d.). NMR Core Facility - Columbia University. [Link]

-

Miyagawa, T., et al. (2021). Synthesis and fundamental HSQC NMR data of monolignol β-glycosides, dihydromonolignol β-glycosides and p-hydroxybenzaldehyde derivative β-glycosides for the analysis of phenyl glycoside type lignin-carbohydrate complexes (LCCs). ResearchGate. [Link]

-

cosy hsqc hmbc: Topics by Science.gov. (n.d.). Science.gov. [Link]

-

ALLYL-2-AZIDO-2-DEOXY-3-O-(BETA-D-GALACTOPYRANOSYL)-BETA-D-GALACTOPYRANOSIDE. (n.d.). SpectraBase. [Link]

-

Khatri, K., et al. (2019). Mass spectrometric method for the unambiguous profiling of cellular dynamic glycosylation. Scientific Reports, 9(1), 18883. [Link]

-

Furevi, A., et al. (2020). Complete 1H and 13C NMR chemical shift assignments of mono- to tetrasaccharides as basis for NMR chemical shift predictions of oligosaccharides using the computer program CASPER. ResearchGate. [Link]

-

Supplementary Information for: A simple and direct ionic chromatography method to monitor galactose oxydase activity. (2022). The Royal Society of Chemistry. [Link]

-

4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside. (n.d.). MCE. [Link]

-

Yulizar, Y., et al. (2015). Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. Neliti. [Link]

-

Zauner, G., et al. (2012). Glycomics using mass spectrometry. PubMed Central. [Link]

-

Bush, C. A., et al. (1982). An NMR study of 13C-enriched galactose attached to the single carbohydrate chain of hen ovalbumin. Motions of the carbohydrates of glycoproteins. PubMed. [Link]

-

Rodríguez, E. P., et al. (2023). Alternative Identification of Glycosides Using MS/MS Matching with an In Silico-Modified Aglycone Mass Spectra Library. eScholarship.org. [Link]

-

Furevi, A., et al. (2020). Complete 1H and 13C NMR chemical shift assignments of mono- to tetrasaccharides as basis for NMR chemical shift predictions of oligosaccharides using the computer program CASPER. Semantic Scholar. [Link]

-

D-Galactose 1H NMR Spectrum (1D, 500 MHz, H2O, experimental). (n.d.). Human Metabolome Database. [Link]

-

Hua, S., et al. (2011). Mass Spectrometry and the Emerging Field of Glycomics. PubMed Central. [Link]

-

Andreassen, T., et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Diva-portal.org. [Link]

-

Johnson, E. R., et al. (2024). Methyl α‐D‐Galactopyranosyl‐(1→3)‐β‐D‐galactopyranoside and Methyl α‐D‐Galactopyranosyl‐(1→4)‐β‐D‐galactopyranoside. OSTI.GOV. [Link]

-

D'Andrea, F., & Mallet, J.-M. (2015). Synthesis of 4-Methoxyphenyl α-d-Rhamnopyranoside. Taylor & Francis eBooks. [Link]

-

3-O-(BETA-D-MANNOPYRANOSYL)-BETA-D-GALACTOPYRANOSE. (n.d.). SpectraBase. [Link]

-

Synthesis and Characterization of 4-Methylphenyl 2,3,4,6-Tetra-O-Benzo. (n.d.). Carbohydrate Research. [Link]

-

Lee, R. T., & Lee, Y. C. (1994). Synthesis of allyl 3-deoxy- and 4-deoxy-beta-D-galactopyranoside and simultaneous preparations of Gal(1-->2)- and Gal(1-->3)-linked disaccharide glycosides. PubMed. [Link]

-

Usui, T., et al. (1991). Enzymatic synthesis of p-nitrophenyl 4(5)-O-beta-D-galactosyl-alpha-maltopentaoside as a substrate for human alpha-amylases. PubMed. [Link]

Sources

- 1. 4-Methoxyphenyl 3-O-allyl-β-D-galactopyranoside | Nano diainc [nanodiainc.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 4-Methoxyphenyl 3-O-allyl-β-D-galactopyranoside (4-Methoxyphenyl 3-O-allyl-beta-D-galactopyranoside) | 生化试剂 | MCE [medchemexpress.cn]

- 4. The allyl ether as a protecting group in carbohydrate chemistry - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 7. NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cigs.unimo.it [cigs.unimo.it]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 12. Utility of coupled-HSQC experiments in the intact structural elucidation of three complex saponins from Blighia sapida - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

An In-Depth Technical Guide to the Biological Significance and Applications of 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside, a versatile synthetic glycoside that serves as a crucial intermediate and biochemical tool in glycobiology and pharmaceutical sciences. While direct, potent biological activities of the compound itself are not extensively documented, its strategic design incorporating a chromogenic aglycone, a selectively removable allyl protecting group, and a core galactose structure makes it an invaluable asset for the synthesis of complex glycoconjugates and for the investigation of carbohydrate-protein interactions. This document will delve into the chemical rationale behind its structure, its primary applications in research and development, and provide detailed protocols for its use as a synthetic precursor and a substrate in enzymatic assays.

Introduction: A Molecule Designed for Purpose

4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside is a synthetic organic compound belonging to the galactopyranoside family.[1][2] Its structure is not arbitrary; each component is deliberately chosen to impart specific functionalities that are highly advantageous in a research and development setting.

-

The Galactopyranoside Core: Galactose is a monosaccharide that plays a fundamental role in numerous biological processes, including cell-cell recognition, signaling, and as a constituent of glycoproteins and glycolipids. Derivatives of galactose are therefore of significant interest in studying these processes and for the development of therapeutics that can modulate them.

-

The 4-Methoxyphenyl Aglycone: This group, attached at the anomeric carbon, serves two primary purposes. Firstly, it provides a chromophore that can be useful for detection and quantification in certain assays. Secondly, it influences the compound's solubility and electronic properties, which can be tailored in more complex syntheses.

-

The 3-O-Allyl Protecting Group: This is arguably the most critical feature for its role as a synthetic intermediate. The allyl group is a protecting group for the hydroxyl at the C3 position of the galactose ring. This group is stable under many reaction conditions but can be selectively removed using specific palladium-catalyzed reactions.[3][4] This selective deprotection allows for further chemical modifications at this specific position, enabling the synthesis of complex carbohydrate structures.[3][4]

Due to these features, the compound is widely utilized as a building block for the synthesis of more intricate glycosides and glycoconjugates and finds application in biochemical research, particularly in the study of carbohydrate metabolism and protein-carbohydrate interactions.[3][4]

Primary Applications in Biological Research and Drug Development

While often categorized as a "bioactive agent," the primary value of 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside lies in its utility as a tool rather than as a direct therapeutic. Its applications can be broadly categorized into two main areas: synthetic chemistry and biochemical assays.

A Cornerstone in Glycoside Synthesis

The synthesis of complex carbohydrates is a challenging field due to the multiple hydroxyl groups on saccharide units that have similar reactivity. The use of protecting groups is essential to achieve regioselectivity. 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside is a prime example of a strategically protected building block.[3][4]

The presence of the allyl group at the 3-OH position allows for the modification of other hydroxyl groups (e.g., at positions 2, 4, and 6) while the 3-position remains protected. Subsequently, the selective removal of the allyl group unveils the 3-OH for further glycosylation or other modifications. This workflow is central to the synthesis of oligosaccharides and glycoconjugates with precisely defined structures, which are essential for studying their biological functions.

A Substrate for Enzymatic Studies

Galactosides are substrates for a class of enzymes known as galactosidases, which catalyze the hydrolysis of the glycosidic bond. 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside can be used as a substrate in enzyme assays to study the kinetics and inhibition of these enzymes.[5][6] While the 4-methoxyphenyl group is not as common as the p-nitrophenyl (pNP) or o-nitrophenyl (oNP) groups for colorimetric assays, its cleavage can still be monitored spectrophotometrically.

Such assays are crucial in:

-

Enzyme Characterization: Determining the substrate specificity and kinetic parameters (Km, Vmax) of newly discovered glycosidases.

-

Inhibitor Screening: Identifying and characterizing compounds that inhibit galactosidase activity. This is relevant in various disease contexts, including lysosomal storage disorders and viral infections.

Potential, Though Undocumented, Biological Activities

While specific studies on the intrinsic biological activity of 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside are lacking in the public domain, the structural motifs present in the molecule are found in other compounds with known biological activities. This allows for informed speculation on its potential, which should be a basis for future investigation.

-

Antimicrobial and Antifungal Potential: Many galactopyranoside derivatives have been shown to possess antibacterial and antifungal properties.[7] The lipophilic nature of the 4-methoxyphenyl and allyl groups could potentially facilitate interaction with microbial cell membranes.

-

Antioxidant Properties: Phenolic compounds, including those with methoxyphenyl groups, are known to have antioxidant capabilities. This compound could potentially act as a free radical scavenger.[5]

-

Anticancer Investigations: The 4-methoxyphenyl group is a feature in some compounds investigated for anticancer activity. For instance, derivatives of 3-allyl-4-(4-methoxyphenyl)-3H-thiazole have been studied for their cytotoxic effects on cancer cell lines.[8] However, it is crucial to note that the overall structure of these compounds is significantly different.

These potential activities remain speculative without direct experimental evidence.

Experimental Protocols

Protocol for Selective Deprotection of the Allyl Group

This protocol describes a general method for the removal of the allyl protecting group from the 3-OH position, a key step in its use as a synthetic intermediate.

Materials:

-

4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside (with other positions protected as needed)

-

Anhydrous, degassed solvent (e.g., THF, DCM, or a mixture)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Allyl cation scavenger (e.g., dimedone, morpholine, or tributyltin hydride)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions

Procedure:

-

Dissolve the protected galactopyranoside in the anhydrous, degassed solvent in a flask under an inert atmosphere.

-

Add the allyl cation scavenger to the solution (typically 1.5-3 equivalents).

-

Add the palladium catalyst (typically 0.1-0.2 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the resulting product (the de-allylated galactopyranoside) using column chromatography on silica gel.

Causality: The palladium catalyst facilitates the cleavage of the allyl ether bond. The allyl cation scavenger is crucial to prevent side reactions and catalyst deactivation by irreversibly trapping the generated allyl cation.

Protocol for a Generic β-Galactosidase Inhibition Assay

This protocol outlines how a galactopyranoside derivative like the topic compound could be used to screen for enzyme inhibitors. For a colorimetric assay, a more suitable substrate like p-Nitrophenyl-β-D-galactopyranoside (pNPG) is typically used.

Materials:

-

β-Galactosidase enzyme

-

Substrate: p-Nitrophenyl-β-D-galactopyranoside (pNPG)

-

Assay buffer (e.g., phosphate buffer with appropriate pH and cofactors like MgCl₂)

-

Test inhibitor compounds (dissolved in a suitable solvent like DMSO)

-

Stop solution (e.g., 1M Sodium Carbonate)

-

96-well microplate

-

Microplate reader

Procedure:

-

In the wells of a 96-well plate, add a small volume of the test inhibitor at various concentrations. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Add the β-galactosidase enzyme solution to each well (except the negative control) and incubate for a pre-determined time at a specific temperature (e.g., 15 minutes at 37°C) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the pNPG substrate solution to all wells.

-

Allow the reaction to proceed for a set amount of time (e.g., 30 minutes at 37°C). The enzyme will cleave pNPG into galactose and p-nitrophenol, which is yellow.

-

Stop the reaction by adding the stop solution. The alkaline stop solution also enhances the yellow color of the p-nitrophenolate ion.

-

Measure the absorbance of each well at a wavelength of 405-420 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Self-Validation: The inclusion of positive and negative controls is essential. The positive control establishes the baseline 100% enzyme activity, while the negative control accounts for any non-enzymatic substrate degradation. A known inhibitor can also be used as a control to validate the assay's performance.

Conclusion and Future Directions

4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside is a compound of significant utility in the specialized fields of synthetic carbohydrate chemistry and glycobiology. Its primary role is that of a sophisticated building block, enabling the construction of complex and biologically relevant glycoconjugates. While its own therapeutic potential has not been a major focus of research, its structural components suggest avenues for future investigation, particularly in the antimicrobial and antioxidant domains. For researchers in drug development, the true value of this molecule lies in its capacity to facilitate the synthesis of novel carbohydrate-based drugs and probes for studying the intricate roles of sugars in health and disease.

References

-

Nano diainc. (n.d.). 4-Methoxyphenyl 3-O-allyl-β-D-galactopyranoside. Retrieved from [Link]

-

Hossain, M. A., et al. (2022). Efficient Antibacterial/Antifungal Activities: Synthesis, Molecular Docking, Molecular Dynamics, Pharmacokinetic, and Binding Free Energy of Galactopyranoside Derivatives. Molecules. Retrieved from [Link]

-

Hossain, M. A., et al. (2022). Efficient Antibacterial/Antifungal Activities: Synthesis, Molecular Docking, Molecular Dynamics, Pharmacokinetic, and Binding Free Energy of Galactopyranoside Derivatives. PubMed. Retrieved from [Link]

-

ResearchGate. (2023). Galactopyranoside Derivatives as Potential Antibacterial Therapeutic Drugs for Pharmaceutical Uses. Retrieved from [Link]

-

OMICS International. (n.d.). 4-Methoxyphenyl 3-O-allyl-β-D-galactopyranoside. Retrieved from [Link]

-

MedChemExpress (Chinese). (n.d.). 4-Methoxyphenyl 3-O-allyl-β-D-galactopyranoside. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxyphenyl beta-D-Galactopyranoside. Retrieved from [Link]

-

ResearchGate. (n.d.). PASS-predicted Biological Activities of Galactopyranosides 1-6. Retrieved from [Link]

-

MDPI. (2022). Novel Galactopyranoside Esters: Synthesis, Mechanism, In Vitro Antimicrobial Evaluation and Molecular Docking Studies. Retrieved from [Link]

-

Aobolb. (n.d.). 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside. Retrieved from [Link]

-

Neliti. (n.d.). Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). p-Nitrophenyl beta-D-galactopyranoside. Retrieved from [Link]

Sources

- 1. 4-Methoxyphenyl 3-O-allyl-β-D-galactopyranoside | OMICS [omicsbean.com]

- 2. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 4-Methoxyphenyl 3-O-allyl-β-D-galactopyranoside | Nano diainc [nanodiainc.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]

- 7. chemimpex.com [chemimpex.com]

- 8. library.dmed.org.ua [library.dmed.org.ua]

An In-Depth Technical Guide to 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside: From Discovery to Synthetic Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside, a pivotal synthetic intermediate in modern glycochemistry. Delving into its historical context, this document elucidates the scientific rationale behind its molecular design, detailing the strategic implementation of the 4-methoxyphenyl and 3-O-allyl functionalities. A meticulous, step-by-step synthetic protocol, grounded in established methodologies, is presented, offering field-proven insights into its preparation. This guide serves as an essential resource for researchers engaged in the synthesis of complex oligosaccharides and glycoconjugates, providing both a historical perspective and a practical framework for its application in the laboratory.

Introduction: The Strategic Design of a Glycosyl Building Block

In the intricate field of oligosaccharide synthesis, the design of versatile and selectively addressable building blocks is paramount. 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside emerges as a compound of significant interest, tailored to address specific challenges in the construction of complex glycans. Its structure is not arbitrary; rather, it is a deliberate convergence of functionalities, each serving a distinct and strategic purpose in synthetic carbohydrate chemistry.

This glycoside is primarily utilized as a sophisticated precursor for the synthesis of more complex glycosides and glycoconjugates.[1][2] Its value lies in the orthogonal protecting group strategy embodied in its design:

-

The 4-Methoxyphenyl (MP) Group: At the anomeric position, the 4-methoxyphenyl group serves as a robust and stable protecting group. It is introduced during glycosylation and can withstand a wide array of reaction conditions typically employed in oligosaccharide synthesis. Crucially, it can be removed under specific oxidative conditions, often using ceric ammonium nitrate (CAN), to reveal the anomeric hydroxyl group for further glycosylation. This allows for the elongation of the glycan chain from the reducing end.

-

The 3-O-Allyl Group: The allyl ether at the C-3 hydroxyl position is a key feature for regioselective functionalization. The allyl group is stable under many conditions used for glycosylation and deprotection of other protecting groups. However, it can be selectively removed under mild conditions, typically through palladium-catalyzed isomerization and subsequent hydrolysis, to unmask the 3-hydroxyl group.[1] This selective deprotection allows for the introduction of other glycosyl moieties or functional groups at this specific position, enabling the synthesis of branched oligosaccharides.

This guide will now explore the historical development of the synthetic strategies that underpin the creation of this valuable building block, followed by a detailed experimental protocol for its synthesis.

Historical Context and the Evolution of a Synthetic Strategy

The discovery and widespread use of 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside are intrinsically linked to the broader advancements in protecting group strategies and regioselective reactions in carbohydrate chemistry. While a single, seminal publication detailing its "discovery" is not readily apparent, its synthesis is a logical outcome of pioneering work in the latter half of the 20th century.

The development of reliable methods for the synthesis of aryl β-D-galactosides laid the foundational groundwork. Early methods often involved Koenigs-Knorr type glycosylations. The work of researchers such as Jacquinet and Sinaÿ in the 1970s and 1980s significantly advanced the synthesis of complex oligosaccharides, including those containing galactose.[1][3] Their contributions to the synthesis of antigenic determinants, such as the human Pk-antigen, highlighted the need for well-defined, partially protected galactoside building blocks.[4]

A significant breakthrough in achieving regioselectivity in the functionalization of sugar hydroxyl groups came with the introduction of the stannylene acetal methodology . This method allows for the selective activation of specific hydroxyl groups. In the case of galactopyranosides, the formation of a dibutylstannylene acetal between the cis-3 and 4-hydroxyl groups is favored. Subsequent reaction with an electrophile, such as allyl bromide, often leads to preferential alkylation at the more nucleophilic 3-O-position. This regioselectivity is crucial for the synthesis of the target molecule.

The choice of the 4-methoxyphenyl group at the anomeric position also reflects an evolution in synthetic strategy, offering advantages in stability and selective deprotection compared to other anomeric protecting groups.

The convergence of these methodologies—stable anomeric protection, the utility of the allyl protecting group, and the regioselectivity afforded by stannylene acetals—provided the chemical logic for the synthesis of 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside as a valuable and versatile tool for synthetic chemists.

Synthesis of 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside: A Technical Protocol

The following protocol outlines a representative synthesis of 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside, commencing with the readily available 4-methoxyphenyl β-D-galactopyranoside. This procedure is based on the well-established stannylene acetal-mediated regioselective allylation.

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-Methoxyphenyl β-D-galactopyranoside | 3150-20-7 | C₁₃H₁₈O₇ | 286.28 |

| Dibutyltin oxide | 818-08-6 | C₈H₁₈OSn | 248.92 |

| Allyl bromide | 106-95-6 | C₃H₅Br | 120.98 |

| Tetrabutylammonium bromide (TBAB) | 1643-19-2 | C₁₆H₃₆BrN | 322.37 |

| Toluene, anhydrous | 108-88-3 | C₇H₈ | 92.14 |

| Methanol | 67-56-1 | CH₄O | 32.04 |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 |

| Ethyl acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 |

| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 |

| Silica gel for column chromatography (230-400 mesh) | 7631-86-9 | SiO₂ | 60.08 |

Experimental Workflow

The synthesis can be conceptualized as a two-step process, although it is performed in a single pot. The logical flow is depicted in the following diagram:

Step-by-Step Methodology

-

Stannylene Acetal Formation:

-

To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a condenser, add 4-methoxyphenyl β-D-galactopyranoside (1.0 eq) and dibutyltin oxide (1.1 eq).

-

Add anhydrous toluene to the flask to create a suspension.

-

Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours), and the solution becomes clear.

-

Allow the reaction mixture to cool to approximately 80 °C.

-

-

Regioselective Allylation:

-

To the cooled solution containing the in situ formed stannylene acetal, add tetrabutylammonium bromide (TBAB) (1.0 eq) as a catalyst.

-

Add allyl bromide (1.5-2.0 eq) to the reaction mixture.

-

Stir the reaction at 80 °C and monitor its progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes, 2:1). The reaction is typically complete within 4-6 hours.

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Concentrate the reaction mixture under reduced pressure to remove the toluene.

-

The resulting residue can be purified directly by silica gel column chromatography.

-

Elute the column with a gradient of ethyl acetate in hexanes to separate the desired product from any starting material and di-allylated byproducts.

-

Combine the fractions containing the pure product, as identified by TLC, and concentrate under reduced pressure to yield 4-methoxyphenyl 3-O-allyl-β-D-galactopyranoside as a solid.

-

Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the structure and regioselectivity of allylation. Key signals to identify include the protons of the allyl group, the methoxy group, the aromatic protons, and the anomeric proton, as well as the corresponding carbon signals.

-

Mass Spectrometry (e.g., ESI-MS): To confirm the molecular weight of the product.

-

Melting Point: To assess the purity of the crystalline solid.

Conclusion and Future Perspectives

4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside stands as a testament to the power of strategic protecting group chemistry in the synthesis of complex biomolecules. Its design, rooted in decades of research in carbohydrate chemistry, provides a reliable and versatile platform for the construction of oligosaccharides with specific linkages at the 3-position of galactose residues. The synthetic protocol detailed herein, utilizing the regioselective nature of stannylene acetal chemistry, represents a robust and field-proven method for its preparation.

As the field of glycobiology continues to unravel the intricate roles of carbohydrates in health and disease, the demand for sophisticated building blocks like 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside will undoubtedly grow. Its application in the synthesis of therapeutic glycoconjugates, probes for studying carbohydrate-protein interactions, and components of glycan arrays underscores its continued importance for researchers at the forefront of chemical and biological sciences.

References

-

DNA Perfection. (n.d.). 4-Methoxyphenyl 3-O-allyl-β-D-galactopyranoside. Retrieved January 14, 2026, from [Link]

-

Jacquinet, J. C., & Sinaÿ, P. (1985). Chemical synthesis of the human Pk-antigenic determinant. Carbohydrate Research, 143, 143–149. [Link]

-

Pereira, C. L., & McDonald, F. E. (2018). Synthesis of Human Milk Oligosaccharides: 2'- and 3'-Fucosyllactose. Methods in Molecular Biology, 1748, 147-161. [Link]

-

Pougny, J. R., Jacquinet, J. C., Nassr, M., Duchet, D., Milat, M. L., & Sinay, P. (1977). A novel synthesis of 1,2-cis-disaccharides. Journal of the American Chemical Society, 99(20), 6762–6763. [Link]

-

Rio, S., Beau, J. M., & Jacquinet, J. C. (1991). Synthesis of glycopeptides from the carbohydrate-protein linkage region of proteoglycans. Carbohydrate Research, 219, 71–90. [Link]

-

PubChem. (n.d.). 4-Methoxyphenyl beta-D-Galactopyranoside. Retrieved January 14, 2026, from [Link]

-

Martin, O. R., & Compain, P. (2013). Synthesis of Galectin Inhibitors by Regioselective 3′-O-Sulfation of Vanillin Lactosides Obtained under Phase Transfer Catalysis. Molecules, 18(12), 15336-15353. [Link]

Sources

- 1. Chemical synthesis of the human Pk-antigenic determinant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The assembly of oligosaccharides from "standardized intermediates": beta-(1----3)-linked oligomers of D-galactose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel synthesis of 1,2-cis-disaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oligosaccharide Synthesis and Translational Innovation - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Chemist's Guide to 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside: A Key Intermediate in Glycoscience

Introduction: The Strategic Importance of a Partially Protected Galactoside

In the intricate field of synthetic carbohydrate chemistry, the strategic use of protecting groups is paramount to achieving desired regioselectivity and stereoselectivity in the construction of complex oligosaccharides and glycoconjugates. 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside stands out as a valuable and versatile building block for researchers and drug development professionals. Its design, featuring a stable anomeric protecting group (4-methoxyphenyl), a selectively removable allyl ether at the C3 position, and free hydroxyl groups at C2, C4, and C6, makes it an ideal glycosyl acceptor for the synthesis of various biologically significant glycostructures.

This technical guide provides an in-depth exploration of 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside, from its rational design and synthesis to its characterization and application in the assembly of complex carbohydrates. We will delve into the causality behind the experimental choices, offering field-proven insights for its effective utilization in research and development. This compound is frequently used as a building block for more complex glycosides and glycoconjugates, with applications in the study of carbohydrate metabolism and protein-carbohydrate interactions[1][2].

Molecular Structure and Physicochemical Properties

The strategic placement of the allyl group at the C3 hydroxyl is a key feature of this molecule. The allyl group is stable to a wide range of reaction conditions used in glycosylation chemistry, yet it can be selectively removed under mild conditions using palladium-based catalysts, leaving the other hydroxyl groups available for further functionalization[1]. This orthogonality is a cornerstone of modern carbohydrate synthesis.

| Property | Value |

| Chemical Formula | C₁₆H₂₂O₇ |

| Molecular Weight | 326.34 g/mol |

| CAS Number | 144985-19-3 |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in methanol, chloroform, and other polar organic solvents |

Synthesis of 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside: A Protocol Grounded in Regioselectivity

The synthesis of 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside hinges on the regioselective allylation of the C3 hydroxyl group of a suitable precursor. A common and effective strategy involves the use of a temporary protecting group for the C4 and C6 hydroxyls, which enhances the reactivity of the C3 hydroxyl. The 4,6-O-benzylidene acetal is an ideal choice for this purpose due to its ease of formation and subsequent removal.

Rationale for the Synthetic Strategy

The choice of a 4,6-O-benzylidene protecting group is a classic and effective strategy in galactose chemistry. It serves two primary purposes:

-

Conformational Rigidity: The benzylidene acetal locks the pyranose ring in a more rigid conformation, which can influence the reactivity of the remaining hydroxyl groups.

-

Selective Deprotection: It protects two hydroxyl groups simultaneously and can be removed under acidic conditions or through hydrogenolysis, which are orthogonal to the removal of the allyl group.

The subsequent allylation of the C3 hydroxyl is then performed, followed by the removal of the benzylidene acetal to yield the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Methoxyphenyl 4,6-O-Benzylidene-β-D-galactopyranoside

A solution of 4-methoxyphenyl β-D-galactopyranoside (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) is treated with benzaldehyde dimethyl acetal (1.2 eq) and a catalytic amount of p-toluenesulfonic acid. The reaction is stirred at room temperature under an inert atmosphere until thin-layer chromatography (TLC) indicates the consumption of the starting material. The reaction is then quenched by the addition of triethylamine, and the solvent is removed under reduced pressure. The residue is purified by silica gel column chromatography to afford 4-methoxyphenyl 4,6-O-benzylidene-β-D-galactopyranoside.

Step 2: 3-O-Allylation

To a solution of 4-methoxyphenyl 4,6-O-benzylidene-β-D-galactopyranoside (1.0 eq) in anhydrous DMF, sodium hydride (1.5 eq, 60% dispersion in mineral oil) is added portion-wise at 0°C. The mixture is stirred for 30 minutes, after which allyl bromide (1.5 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion as monitored by TLC. The reaction is carefully quenched with methanol and the solvent is evaporated. The crude product is purified by column chromatography to yield 4-methoxyphenyl 3-O-allyl-4,6-O-benzylidene-β-D-galactopyranoside.

Step 3: Deprotection of the Benzylidene Acetal

The 4-methoxyphenyl 3-O-allyl-4,6-O-benzylidene-β-D-galactopyranoside (1.0 eq) is dissolved in a mixture of dichloromethane and water. A catalytic amount of a strong acid, such as trifluoroacetic acid, is added, and the reaction is stirred vigorously at room temperature. Upon completion, the reaction is neutralized with a mild base, and the organic layer is separated, dried, and concentrated. The final product, 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside, is obtained after purification by silica gel chromatography.

Characterization and Spectroscopic Data

Thorough characterization is essential to confirm the structure and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CD₃OD): The proton NMR spectrum provides key information about the structure. The anomeric proton (H-1) typically appears as a doublet around 4.8-5.0 ppm with a coupling constant (J) of approximately 7-8 Hz, characteristic of a β-glycosidic linkage. The signals for the allyl group are distinctive: a multiplet for the internal proton (-CH=) around 5.9 ppm, and two doublets of doublets for the terminal protons (=CH₂) between 5.1 and 5.4 ppm. The methoxy group on the aglycone appears as a sharp singlet around 3.8 ppm.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the anomeric carbon (C-1) around 102-104 ppm. The carbons of the allyl group will be visible at approximately 135 ppm (-CH=) and 117 ppm (=CH₂). The methoxy carbon will resonate around 55-56 ppm.

| ¹H NMR (CD₃OD, 400 MHz) | ¹³C NMR (CD₃OD, 100 MHz) - Representative |

| δ 7.05-6.85 (m, 4H, Ar-H) | δ 155.0 (Ar C-O) |

| δ 5.95 (m, 1H, -CH=CH₂) | δ 152.0 (Ar C-O) |

| δ 5.30 (dd, 1H, =CH₂) | δ 134.5 (-CH=CH₂) |

| δ 5.15 (dd, 1H, =CH₂) | δ 118.5 (Ar-C) |

| δ 4.85 (d, J=7.6 Hz, 1H, H-1) | δ 117.0 (=CH₂) |

| δ 4.15 (dd, 1H, H-3) | δ 115.0 (Ar-C) |

| δ 3.90-3.50 (m, 6H, Sugar Protons) | δ 102.5 (C-1) |

| δ 3.75 (s, 3H, OCH₃) | δ 82.0 (C-3) |

| δ 75.5 (C-5) | |

| δ 74.0 (C-2) | |

| δ 69.5 (C-4) | |

| δ 62.0 (C-6) | |

| δ 55.5 (OCH₃) |

Note: The provided ¹³C NMR data is representative and based on typical chemical shifts for similar structures. Actual values may vary.

Application in Oligosaccharide Synthesis: A Workflow Example

A key application of 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside is its use as a glycosyl acceptor. The free hydroxyl groups at positions C2, C4, and C6 can be selectively glycosylated. For instance, the greater reactivity of the C6 primary hydroxyl can be exploited for regioselective glycosylation.

Workflow: Synthesis of a Disaccharide

The following workflow illustrates the use of the title compound as an acceptor in a glycosylation reaction.

Caption: A typical workflow for the use of 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside as a glycosyl acceptor.

In this example, the acceptor is coupled with a suitable glycosyl donor, such as a trichloroacetimidate-activated sugar, under Lewis acid catalysis to form a disaccharide. The resulting protected disaccharide can then undergo selective deprotection of the allyl group at the C3 position of the galactose residue, unmasking a hydroxyl group for further elongation of the glycan chain. This highlights the strategic value of the allyl protecting group in iterative oligosaccharide synthesis.

Conclusion: An Indispensable Tool for Glycochemistry

4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside is more than just a chemical compound; it is a testament to the power of strategic protecting group chemistry. Its rational design allows for the controlled and sequential assembly of complex carbohydrates, making it an indispensable tool for researchers in glycobiology, medicinal chemistry, and drug development. The protocols and data presented in this guide are intended to empower scientists to confidently utilize this key intermediate in their synthetic endeavors, paving the way for new discoveries and innovations in the ever-expanding world of glycoscience.

References

Sources

A Technical Guide to the Stability and Storage of 4-Methoxyphenyl 3-O-Allyl-beta-D-galactopyranoside

Introduction

4-Methoxyphenyl 3-O-Allyl-beta-D-galactopyranoside is a synthetically valuable glycoside that serves as a crucial building block in glycochemistry and biochemical research.[1][2] As a derivative of galactose, it is frequently employed in the synthesis of complex oligosaccharides and glycoconjugates, which are instrumental in studying carbohydrate-protein interactions, immune responses, and cell signaling pathways.[1][3] The compound features a 4-methoxyphenyl aglycone, which acts as a chromophore for UV detection, and a selectively removable allyl protecting group on the 3-position of the galactose moiety.[1][4] The integrity of this molecule is paramount for the success of subsequent synthetic steps and biological assays. This guide provides an in-depth analysis of the factors influencing the stability of this compound and offers evidence-based recommendations for its optimal storage and handling to ensure its quality and performance in a research setting.

Core Physicochemical and Structural Properties

Understanding the fundamental properties of a compound is the first step in designing appropriate storage and handling protocols. The key characteristics of this compound are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 144985-19-3 | [3][5] |

| Molecular Formula | C₁₆H₂₂O₇ | [3] |

| Molecular Weight | 326.34 g/mol | [5] |

| Appearance | White to off-white powder or crystalline solid | [3][5] |

| Melting Point | 141 - 145 °C | [3][5] |

| Purity (Typical) | ≥95% (HPLC) | [3] |

| Optical Rotation | [α]²⁰/D = -8 to -11° (c=1 in Methanol) | [3] |

Chemical Structure

The structure consists of a galactose sugar ring (a pyranose) linked to a 4-methoxyphenyl group via a β-O-glycosidic bond. The hydroxyl group at the C3 position is protected by an allyl ether.

Caption: Chemical structure of this compound.

Principles of Stability: An O-Glycoside Perspective

As an O-glycoside, the stability of this compound is predominantly governed by the chemical integrity of the β-O-glycosidic bond linking the galactose (glycone) to the 4-methoxyphenyl (aglycone) moiety.[6] Degradation typically results in the cleavage of this bond, leading to a loss of the intended structure and the formation of impurities.[6] Several environmental factors can catalyze this degradation.

-

pH: The glycosidic linkage is susceptible to hydrolysis under both strongly acidic and alkaline conditions. Generally, glycosides exhibit maximal stability in a neutral to slightly acidic pH range.[6]

-

Temperature: Elevated temperatures provide the activation energy needed for degradative reactions, accelerating hydrolysis and other potential decomposition pathways.[6]

-

Moisture: Water is a reactant in hydrolysis. The presence of humidity or moisture can directly promote the cleavage of the glycosidic bond, especially if other catalytic factors like non-neutral pH are present.[6]

-

Light: The 4-methoxyphenyl aglycone is a chromophore that can absorb UV light. This absorption can lead to photodegradation, a process that can compromise the molecule's structure.[6]

-

Oxidation: The allyl group and the electron-rich aromatic ring are potential sites for oxidative degradation if the compound is exposed to oxidizing agents or atmospheric oxygen over long periods.[6]

-

Enzymatic Activity: While less common for a purified chemical, contamination with glycoside hydrolases (enzymes that cleave glycosidic bonds) can lead to rapid degradation, a critical consideration if used in non-sterile biological systems.[6]

Potential Degradation Pathways

The primary and most anticipated degradation pathway for this molecule is hydrolysis of the glycosidic bond. This reaction breaks the molecule into its constituent glycone and aglycone parts.

Caption: Primary degradation pathway via hydrolysis of the glycosidic bond.

While hydrolysis is the main concern, other pathways, though less probable under proper storage, include:

-

Oxidation of the Allyl Group: This could lead to the formation of an epoxide, diol, or other oxidized species at the double bond.

-

Demethylation of the Methoxy Group: Under harsh acidic conditions, the methyl ether on the aglycone could be cleaved.

Recommended Storage and Handling Conditions

Based on the principles of glycoside stability and available supplier data, the following conditions are recommended to maximize the shelf-life and preserve the purity of this compound.

Table 2: Summary of Recommended Conditions

| Condition | Long-Term Storage (Months to Years) | Short-Term / In-Use (Days to Weeks) | Rationale |

| Temperature | ≤ -10 °C (Freezer) ; -20 °C is ideal.[3][7] | 2-8 °C (Refrigerator) for solids; -20 °C for solutions. | Minimizes the rate of all potential degradation reactions, particularly hydrolysis.[6] |

| Atmosphere | Store under inert gas (Argon, N₂). | Tightly sealed container. | Prevents long-term oxidative degradation of the allyl group and aromatic ring. |

| Light | Amber glass vials or protect with foil.[6] | Amber vials or protect from direct light. | Prevents photodegradation initiated by the chromophoric aglycone.[6] |

| Moisture | Store in a desiccator.[6] | Use tightly sealed containers; minimize exposure to ambient air. | Excludes water, a key reactant in the primary hydrolytic degradation pathway.[6] |

| Solutions | Prepare fresh. If necessary, store aliquots in a non-aqueous solvent (e.g., anhydrous DMSO) at -80 °C. | Avoid storing in aqueous buffers.[7] If aqueous use is required, prepare fresh daily. | Prevents hydrolysis, which is significantly accelerated in aqueous solutions. |

Experimental Protocols for Stability Assessment

To ensure trustworthiness and provide a self-validating system, researchers can perform stability assessments. Forced degradation studies are a cornerstone of this process, designed to deliberately stress the molecule to understand its liabilities.[8][9]

Workflow for Stability Testing

Caption: Experimental workflow for a forced degradation study.

Protocol 1: Forced Degradation Study

Objective: To identify the primary degradation pathways and degradation products of this compound under accelerated stress conditions.[6][9]

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the compound at 1 mg/mL in HPLC-grade methanol or acetonitrile.

-

Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. Incubate as specified. A control sample (1 mL stock + 1 mL solvent) should be kept under ambient, protected conditions.

-

Acidic Hydrolysis: 0.2 M HCl. Incubate at 60°C.

-

Alkaline Hydrolysis: 0.2 M NaOH. Incubate at 60°C.

-

Oxidative Degradation: 6% H₂O₂. Keep at room temperature, protected from light.

-

Thermal Degradation: Incubate a vial of the stock solution at 80°C. Also, place a sample of the solid powder in an 80°C oven.

-

-

Time Points: Withdraw aliquots at T=0, 8, 24, and 48 hours.

-

Sample Quenching:

-

For Acidic samples, neutralize with an equivalent amount of 0.2 M NaOH.

-

For Alkaline samples, neutralize with an equivalent amount of 0.2 M HCl.

-

-

Analysis: Dilute all samples with the mobile phase to a suitable concentration (e.g., 100 µg/mL) and analyze immediately using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To establish an HPLC method capable of resolving the parent compound from all potential process impurities and degradation products.

Methodology:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-18 min: Hold at 90% B

-

18-19 min: 90% to 10% B

-

19-25 min: Hold at 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV detector at a wavelength appropriate for the 4-methoxyphenyl chromophore (e.g., 225 nm and 275 nm).

-

Validation: Inject a mixture of the stressed samples (from Protocol 1) to demonstrate that the parent peak is well-resolved from all degradant peaks (peak purity analysis using a photodiode array detector is recommended).

Conclusion

This compound is a stable compound when stored under appropriate conditions. Its primary liability is the O-glycosidic bond, which is susceptible to hydrolysis. To maintain the compound's high purity and ensure the reliability of experimental outcomes, it is imperative to adhere to strict storage protocols. The implementation of cold (≤ -10 °C), dry (desiccated), and dark (amber vials) conditions will effectively mitigate the risks of hydrolysis, photodegradation, and oxidation. For researchers, verifying the purity of aged material with a simple HPLC run before use is a prudent step to guarantee the integrity of this valuable synthetic intermediate.

References

- Navigating the Stability Landscape of Glycosides: A Technical Guide to H2 Stability and Degradation. Benchchem.

- 4-Methoxyphenyl 3-O-allyl-β-D-galactopyranoside. Chem-Impex.

- 4-Methoxyphenyl 3-O-allyl-4,6-O-benzylidene-β-D-galactopyranoside. Chem-Impex.

- Forced degradation of flavonol glycosides extraced from Ginkgo biloba. (Source details not fully available).

- 4-Methoxyphenyl 3-O-allyl-β-D-galactopyranoside (Synonyms). MedchemExpress.com.

- Forced Degradation Studies. MedCrave online. Published 2016-12-14.

- Forced Degradation Study on Gliclazide and Application of Validated Stability-Indicating HPLC-UV Method in Stability Testing of Gliclazide Tablets. ResearchGate. Published 2025-08-07.

- 4-Methoxyphenyl 3-O-Allyl-4,6-O-benzylidene-β-D-galactopyranoside. TCI Chemicals.

- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Published 2022-04-18.

- 4-Methoxyphenyl 3-O-allyl-β-D-galactopyranoside. Nano diainc.

- 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside. MCE.

- 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside. TCI Chemicals.

- Glycosides Analysis. Creative Proteomics.

- 4-Methoxyphenyl 3-O-allyl-β-D-galactopyranoside. MedChemExpress.

- p-Nitrophenyl β-D-Galactopyranoside Product Information. Cayman Chemical.

- This compound. ChemicalBook.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. 4-Methoxyphenyl 3-O-allyl-β-D-galactopyranoside (this compound) | 生化试剂 | MCE [medchemexpress.cn]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-Methoxyphenyl 3-O-allyl-β-D-galactopyranoside | Nano diainc [nanodiainc.com]

- 5. This compound | 144985-19-3 [amp.chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. acdlabs.com [acdlabs.com]

The Strategic Role of 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside in Modern Glycobiology: A Technical Guide